Human ALDH2 Isoform Inhibition: MeDTC Sulfone vs. Disulfiram and MeDTC Sulfoxide
In a recombinant human ALDH2 enzyme assay, MeDTC sulfone demonstrated an IC₅₀ of 0.40 ± 0.10 µM, which is 3.6-fold more potent than disulfiram (IC₅₀ 1.45 ± 0.40 µM) and 2.9-fold more potent than MeDTC sulfoxide (IC₅₀ 1.16 ± 0.56 µM) under identical conditions [1]. The inhibition was characterized as irreversible, as extensive dialysis failed to restore enzyme activity [1].
| Evidence Dimension | IC₅₀ for recombinant human mitochondrial ALDH2 |
|---|---|
| Target Compound Data | 0.40 ± 0.10 µM |
| Comparator Or Baseline | Disulfiram: 1.45 ± 0.40 µM; MeDTC sulfoxide: 1.16 ± 0.56 µM |
| Quantified Difference | 3.6-fold more potent than disulfiram; 2.9-fold more potent than MeDTC sulfoxide |
| Conditions | Recombinant human ALDH2 expressed in E. coli, purified to homogeneity; 0.1 M sodium phosphate buffer (pH 7.4) with 1 mM EDTA; NAD (1 mM) and propionaldehyde (80 µM) as substrate. |
Why This Matters
The 2.9-fold greater potency versus the sulfoxide analog directly justifies the selection of MeDTC sulfone as the preferred tool compound for achieving maximal ALDH2 inhibition at lower compound concentrations, reducing off-target effects in cellular assays.
- [1] Lam JP, Mays DC, Lipsky JJ. Inhibition of Recombinant Human Mitochondrial and Cytosolic Aldehyde Dehydrogenases by Two Candidates for the Active Metabolites of Disulfiram. Biochemistry. 1997 Nov 4;36(44):13748-13754. doi:10.1021/bi970948e View Source
